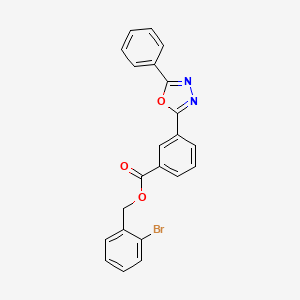
2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzyl benzoate and oxadiazole, which are widely used in the pharmaceutical industry. The synthesis method of 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex process that requires expertise in organic chemistry.
Wirkmechanismus
The mechanism of action of 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood. However, studies have shown that the compound inhibits the proliferation of cancer cells by inducing apoptosis (programmed cell death). It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have antimicrobial activity by disrupting the cell membrane of bacterial cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate have been studied extensively. The compound has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate in lab experiments is its versatility. The compound can be used in a wide range of applications, including cell culture studies, animal models, and clinical trials. However, one of the limitations of using this compound is its cost. The synthesis method is complex, and the starting materials are expensive, making it difficult to scale up production for commercial use.
Zukünftige Richtungen
For research include the development of new derivatives and the use of this compound as a fluorescent probe for the detection of biological molecules.
Synthesemethoden
The synthesis of 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves the reaction of benzyl benzoate with 5-phenyl-1,3,4-oxadiazol-2-amine in the presence of bromine. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product depend on the quality of the starting materials and the expertise of the chemist.
Wissenschaftliche Forschungsanwendungen
2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-19-12-5-4-9-18(19)14-27-22(26)17-11-6-10-16(13-17)21-25-24-20(28-21)15-7-2-1-3-8-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKPPMSLVMQOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5221344.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5221347.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5221353.png)

![4',4',6,6-tetramethyl-3-(1-naphthyl)-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5221388.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B5221393.png)
![4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5221407.png)

![propyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5221417.png)
![3-[(diphenylacetyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5221418.png)

![2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-1,3,4-trimethylbenzene](/img/structure/B5221428.png)
